molecular formula C23H25FN4O3 B2987577 N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251631-45-4

N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2987577
CAS No.: 1251631-45-4
M. Wt: 424.476
InChI Key: XTXDCOMUXVQRAW-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group. The acetamide moiety is linked to a 2-fluoro-4-methylphenyl aromatic ring. Piperidine contributes to conformational flexibility, which is advantageous in drug-receptor interactions .

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-15-3-8-20(19(24)13-15)25-21(29)14-28-11-9-17(10-12-28)23-26-22(27-31-23)16-4-6-18(30-2)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXDCOMUXVQRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes relevant research findings, case studies, and biological activity data associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 fluoro 4 methylphenyl 2 4 3 4 methoxyphenyl 1 2 4 oxadiazol 5 yl piperidin 1 yl acetamide\text{N 2 fluoro 4 methylphenyl 2 4 3 4 methoxyphenyl 1 2 4 oxadiazol 5 yl piperidin 1 yl acetamide}

Molecular Formula : C23_{23}H28_{28}FN3_{3}O3_{3}

Molecular Weight : 429.49 g/mol

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, which is a part of the compound's structure, exhibit significant anticancer properties. For instance, studies have shown that various 1,2,4-oxadiazole derivatives have IC50_{50} values ranging from 0.12 to 15.63 µM against different cancer cell lines such as MCF-7 and A549 . The mechanism of action often involves the induction of apoptosis through pathways such as p53 activation and caspase activation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-70.65Apoptosis via p53
Compound BA5492.78Caspase activation
N-(2-fluoro-4-methylphenyl)...MCF-7TBDTBD

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. The oxadiazole moiety has been linked to inhibitory activity against various enzymes relevant to cancer biology, including thymidylate synthase and histone deacetylases (HDAC) . These enzymes play crucial roles in DNA synthesis and epigenetic regulation of gene expression.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar oxadiazole-containing compounds on human cancer cell lines. The results indicated a significant reduction in cell viability at sub-micromolar concentrations. The compounds were noted for their ability to selectively target cancerous cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking simulations have suggested strong interactions between the oxadiazole ring and active sites of target enzymes, indicating a promising pathway for drug development targeting specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine vs. Piperazine Derivatives
  • Compound (A): 2-(4-(4-Fluorophenyl)-1-piperazinyl)-N-(2-methoxy-5-nitrophenyl)acetamide ()
    • Replaces piperidine with piperazine, introducing an additional nitrogen atom.
    • Substituted with nitro and methoxy groups on the phenyl ring, which may alter electronic properties and solubility.
    • Piperazine derivatives often exhibit improved water solubility due to increased polarity .
Oxadiazole vs. Triazole/Imidazothiazole Derivatives
  • Compound (B): N-(4-fluorobenzyl)-2-((4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
    • Substitutes oxadiazole with a triazole ring and introduces a thioether linkage.
    • The triazole ring enhances metabolic resistance, while the thioether may influence redox properties .

Substituent Effects

Fluorine and Methoxy Groups
  • Fluorine atoms (e.g., in the target compound and Compound C) improve membrane permeability and metabolic stability.
  • Methoxy groups (e.g., in the target compound and Compound A) can act as electron-donating groups, modulating receptor binding affinity.
Sulfonyl and Thiazole Modifications
  • Compound (D): N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide () Incorporates a sulfonyl group and thiazole ring, which may enhance target selectivity and steric bulk .

Pharmacological Implications

  • Kinase Inhibition: Analogous structures (e.g., CDK5/p25 inhibitors in ) highlight the role of acetamide-heterocycle hybrids in kinase targeting .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Inference References
Target Compound Piperidine-Oxadiazole 2-Fluoro-4-methylphenyl, 4-methoxyphenyl Potential CNS/kinase activity
2-(4-(4-Fluorophenyl)-1-piperazinyl)-N-(2-methoxy-5-nitrophenyl)acetamide Piperazine Nitro, methoxy, fluorophenyl Improved solubility
N-(4-fluorobenzyl)-2-((4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-Thioether Fluorobenzyl, methylphenyl Enhanced metabolic stability
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole Dual fluorophenyl, pyridyl Rigid binding scaffold
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Thiazole-Sulfonyl Sulfonyl, difluorophenyl Selective target engagement

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